molecular formula C18H19N3O2S B2838666 (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone CAS No. 1171965-21-1

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone

Cat. No.: B2838666
CAS No.: 1171965-21-1
M. Wt: 341.43
InChI Key: FVEGNCQFGNKYKH-UHFFFAOYSA-N
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Description

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone is a complex organic compound that features a combination of piperidine, indole, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with an indole-thiazole intermediate. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the ketone back to a hydroxyl group.

    Substitution: The indole and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong acids or bases, and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce an alcohol.

Scientific Research Applications

(3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-hydroxypiperidin-1-yl)(2-(1H-indol-2-yl)thiazol-4-yl)methanone: Lacks the methyl group on the indole ring.

    (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)oxazol-4-yl)methanone: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

The presence of the methyl group on the indole ring and the thiazole moiety in (3-hydroxypiperidin-1-yl)(2-(1-methyl-1H-indol-2-yl)thiazol-4-yl)methanone contributes to its unique chemical properties and potential biological activities. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

(3-hydroxypiperidin-1-yl)-[2-(1-methylindol-2-yl)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-20-15-7-3-2-5-12(15)9-16(20)17-19-14(11-24-17)18(23)21-8-4-6-13(22)10-21/h2-3,5,7,9,11,13,22H,4,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEGNCQFGNKYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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